Ethyl 6-(2-pyridylthio)caproate
Description
Ethyl caproate (C₈H₁₆O₂), also known as ethyl hexanoate, is a carboxylic acid ester derived from hexanoic acid and ethanol. It is a colorless, clear liquid at room temperature with a fruity aroma reminiscent of apple, pineapple, and wine-like notes . This compound plays a pivotal role in the flavor profiles of fermented beverages and foods, including sake, Chinese baijiu, and fish sauce .
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
ethyl 6-pyridin-2-ylsulfanylhexanoate |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)9-4-3-7-11-17-12-8-5-6-10-14-12/h5-6,8,10H,2-4,7,9,11H2,1H3 |
InChI Key |
JWKNFJZOUMJRJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCSC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Synthesis: Ethyl caproate is produced during yeast fermentation via enzymatic esterification of ethanol and caproic acid (hexanoic acid) or caproyl-CoA intermediates. Specific yeast strains, such as Saccharomyces cerevisiae mutants with cerulenin resistance, enhance its production by increasing caproic acid availability .
- Applications :
- In sake, higher ethyl caproate concentrations correlate with superior quality and competition awards .
- In Chinese baijiu, it contributes to the "strong aroma" type, alongside esters like ethyl acetate and ethyl lactate .
- In fish sauce, ethyl caproate and methyl caproate are key contributors to sweet, floral, and winey aromas .
Comparison with Similar Compounds
Ethyl caproate belongs to the ester family, which dominates flavor chemistry in fermented products. Below is a detailed comparison with structurally or functionally related esters:
Ethyl Acetate (C₄H₈O₂)
- Aroma Profile : Pungent, solvent-like odor with fruity undertones.
- Role in Fermentation :
- Production Dynamics :
Methyl Caproate (C₇H₁₄O₂)
- Aroma Profile: Similar to ethyl caproate but with a sharper, sweeter note.
- Applications :
- Synthesis: Produced via esterification of methanol and caproic acid, often in parallel with ethyl caproate during fermentation .
Isoamyl Acetate (C₇H₁₄O₂)
- Aroma Profile : Banana-like, sweet.
- Role in Fermentation :
- Stability : Less heat-stable than ethyl caproate, making it more susceptible to degradation during distillation .
Propyl Caproate (C₉H₁₈O₂)
- Aroma Profile : Fruity with herbal undertones.
- Occurrence : Detected in fermented sea buckthorn juice but absent in unfermented samples. Its synthesis is linked to yeast lipase activity .
- Comparison: Less abundant than ethyl caproate in most products, indicating substrate preference (ethanol vs. propanol) in yeast metabolism .
Table 1: Comparative Analysis of Ethyl Caproate and Key Esters
Functional and Structural Distinctions
- Chain Length and Branching : Ethyl caproate's linear C6 chain provides a balanced volatility and aroma persistence, whereas branched esters (e.g., isoamyl acetate) degrade faster .
- Synthetic Pathways : Ethyl caproate production is tightly linked to fatty acid synthase (FAS) activity in yeast, unlike shorter-chain esters (e.g., ethyl acetate), which rely on alcohol acyltransferases .
- Flavor Impact: In baijiu, ethyl caproate is a marker compound for quality, whereas esters like ethyl valerate and ethyl heptanoate are stage-specific and less influential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
